![molecular formula C20H25FN4O2 B15113857 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one](/img/structure/B15113857.png)
4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and a bipiperidine moiety, which can enhance its pharmacokinetic properties.
Preparation Methods
The synthesis of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Bipiperidine Moiety: This step may involve the use of coupling agents like EDCI or DCC to link the quinazolinone core with the bipiperidine derivative.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline-4,7-dione derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinazolinone to its corresponding dihydroquinazoline.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound’s interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.
Mechanism of Action
The mechanism of action of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the bipiperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-quinazolinone and 6,7-dimethoxyquinazolin-4-one.
Bipiperidine Derivatives: Compounds such as 1,3’-bipiperidine-2,4’-dione and 1,3’-bipiperidine-2’-carboxylic acid.
This detailed article provides a comprehensive overview of 4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3’-bipiperidine]-2’-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H25FN4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H25FN4O2/c1-13-23-17-11-15(21)4-5-16(17)20(27)25(13)12-14-6-9-24(10-7-14)18-3-2-8-22-19(18)26/h4-5,11,14,18H,2-3,6-10,12H2,1H3,(H,22,26) |
InChI Key |
CDXOAKNOQUJSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.